molecular formula C19H25NO2 B5379845 N-2-adamantyl-2-(2-methoxyphenyl)acetamide

N-2-adamantyl-2-(2-methoxyphenyl)acetamide

Cat. No. B5379845
M. Wt: 299.4 g/mol
InChI Key: YOFOZIUWVMUUPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-2-adamantyl-2-(2-methoxyphenyl)acetamide, also known as AOAAM, is a chemical compound that has gained attention in the scientific community for its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of N-2-adamantyl-2-(2-methoxyphenyl)acetamide is not fully understood, but it is thought to involve modulation of the glutamatergic system. N-2-adamantyl-2-(2-methoxyphenyl)acetamide has been shown to inhibit the activity of the enzyme glutamate carboxypeptidase II (GCPII), which is involved in the metabolism of the neurotransmitter glutamate. By inhibiting GCPII, N-2-adamantyl-2-(2-methoxyphenyl)acetamide may increase the availability of glutamate in the synaptic cleft, leading to increased activation of glutamate receptors and downstream effects on neuronal signaling.
Biochemical and Physiological Effects:
N-2-adamantyl-2-(2-methoxyphenyl)acetamide has been shown to have a range of biochemical and physiological effects in preclinical studies. In addition to its neuroprotective effects, N-2-adamantyl-2-(2-methoxyphenyl)acetamide has been shown to have anti-inflammatory and antioxidant effects, which may be relevant to its therapeutic potential in various disease states. N-2-adamantyl-2-(2-methoxyphenyl)acetamide has also been shown to have effects on neurotransmitter systems beyond glutamate, including dopamine and serotonin, which may contribute to its potential as an antidepressant and anxiolytic agent.

Advantages and Limitations for Lab Experiments

One advantage of N-2-adamantyl-2-(2-methoxyphenyl)acetamide as a research tool is its specificity for GCPII, which allows for targeted modulation of the glutamatergic system. However, one limitation is its relatively low potency compared to other GCPII inhibitors, which may limit its efficacy in certain experimental paradigms. Additionally, the synthesis of N-2-adamantyl-2-(2-methoxyphenyl)acetamide can be challenging and time-consuming, which may limit its availability for research purposes.

Future Directions

There are several potential future directions for research on N-2-adamantyl-2-(2-methoxyphenyl)acetamide. One area of interest is its potential as a medication-assisted treatment for opioid addiction, which is a major public health concern. Further studies are needed to determine the efficacy and safety of N-2-adamantyl-2-(2-methoxyphenyl)acetamide in this context. Another area of interest is its potential as a neuroprotective agent in neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additional studies are needed to better understand the mechanisms underlying its neuroprotective effects and to determine whether it has the potential to slow or halt disease progression. Finally, further research is needed to explore the potential antidepressant and anxiolytic effects of N-2-adamantyl-2-(2-methoxyphenyl)acetamide, including its potential as a treatment for treatment-resistant depression and anxiety disorders.

Synthesis Methods

N-2-adamantyl-2-(2-methoxyphenyl)acetamide can be synthesized through a multistep process involving the reaction of 2-methoxybenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 2-adamantanamine. The resulting amide can be purified through recrystallization to obtain pure N-2-adamantyl-2-(2-methoxyphenyl)acetamide.

Scientific Research Applications

N-2-adamantyl-2-(2-methoxyphenyl)acetamide has been studied for its potential therapeutic applications in various fields, including neurology, psychiatry, and addiction medicine. In neurology, N-2-adamantyl-2-(2-methoxyphenyl)acetamide has been shown to have neuroprotective effects against oxidative stress and excitotoxicity, which may have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In psychiatry, N-2-adamantyl-2-(2-methoxyphenyl)acetamide has been investigated for its potential as an antidepressant and anxiolytic agent, with promising results in preclinical studies. In addiction medicine, N-2-adamantyl-2-(2-methoxyphenyl)acetamide has been studied for its potential as a medication-assisted treatment for opioid addiction, with some evidence suggesting that it may be effective in reducing opioid use and cravings.

properties

IUPAC Name

N-(2-adamantyl)-2-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO2/c1-22-17-5-3-2-4-14(17)11-18(21)20-19-15-7-12-6-13(9-15)10-16(19)8-12/h2-5,12-13,15-16,19H,6-11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOFOZIUWVMUUPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)NC2C3CC4CC(C3)CC2C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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